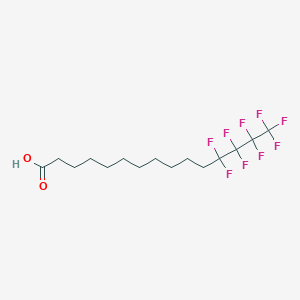
11-(Nonafluorobutyl)undecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(Nonafluorobutyl)undecanoic acid is a synthetic organic compound characterized by the presence of a nonafluorobutyl group attached to an undecanoic acid backbone. This compound is part of the perfluoroalkyl carboxylic acids family, known for their unique chemical properties, including high thermal stability and resistance to degradation. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Nonafluorobutyl)undecanoic acid typically involves the reaction of undecanoic acid with nonafluorobutyl iodide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as potassium carbonate, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 11-(Nonafluorobutyl)undecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form perfluorinated carboxylates.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The nonafluorobutyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.
Major Products:
Oxidation: Perfluorinated carboxylates.
Reduction: Nonafluorobutylundecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
11-(Nonafluorobutyl)undecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and resistance to degradation.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty coatings and materials that require high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 11-(Nonafluorobutyl)undecanoic acid involves its interaction with various molecular targets. The nonafluorobutyl group imparts unique properties to the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can alter the stability and function of these molecules, making the compound useful in various applications, including drug delivery and material science.
Vergleich Mit ähnlichen Verbindungen
Undecanoic Acid: A simpler analog without the nonafluorobutyl group, used in antifungal treatments.
Perfluorooctanoic Acid (PFOA): Another perfluorinated carboxylic acid with similar properties but different applications.
Uniqueness: 11-(Nonafluorobutyl)undecanoic acid is unique due to the presence of the nonafluorobutyl group, which imparts enhanced thermal stability and resistance to degradation compared to its non-fluorinated analogs. This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
1652-66-0 |
|---|---|
Molekularformel |
C15H21F9O2 |
Molekulargewicht |
404.31 g/mol |
IUPAC-Name |
12,12,13,13,14,14,15,15,15-nonafluoropentadecanoic acid |
InChI |
InChI=1S/C15H21F9O2/c16-12(17,13(18,19)14(20,21)15(22,23)24)10-8-6-4-2-1-3-5-7-9-11(25)26/h1-10H2,(H,25,26) |
InChI-Schlüssel |
AAXRUIWADFCFQA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Magnesium [2-(4,5-dihydroxy-3-oxo-2-furanyl)-2-hydroxyethyl] phosphate](/img/structure/B14752197.png)
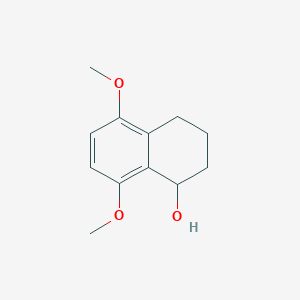
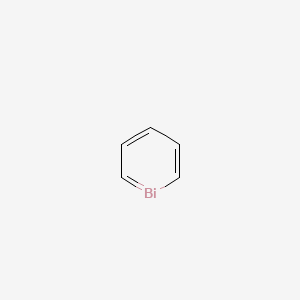
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

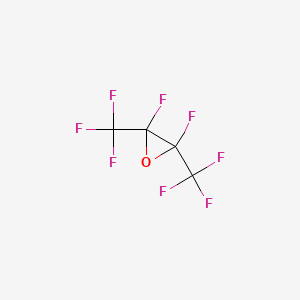
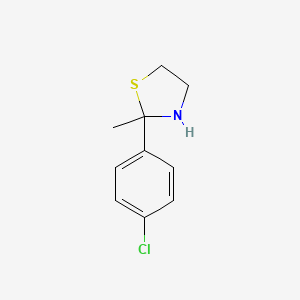
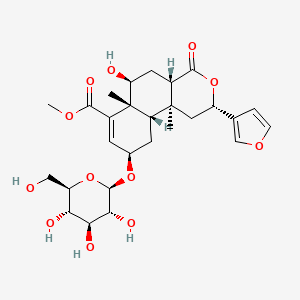

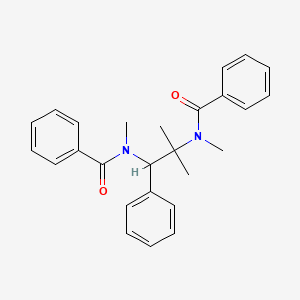
![Benzo[f]quinazoline](/img/structure/B14752245.png)

